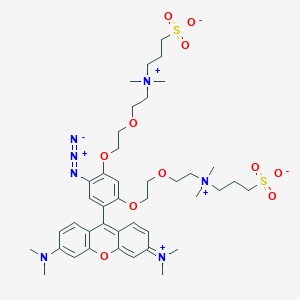
CalFluor 555 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CalFluor 555 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes. It is water-soluble and its excitation band is a good match for the 532 nm or 555 nm laser lines .
Méthodes De Préparation
CalFluor 555 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The preparation method for in vivo applications involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300 and Tween 80, and finally adding double-distilled water . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
CalFluor 555 Azide undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are used to attach the azide group to various biomolecules. Common reagents include copper sulfate and sodium ascorbate for CuAAC reactions. The major product formed is a triazole ring, which is highly stable and fluorescent .
Applications De Recherche Scientifique
CalFluor 555 Azide is widely used in scientific research for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins. It is particularly useful in imaging the intracellular environment, tissues of living organisms, and visualizing biomolecules in vivo under no-wash conditions. This compound has been used in studies involving developing zebrafish and mouse brain tissue slices .
Mécanisme D'action
The mechanism of action of CalFluor 555 Azide involves its activation through click chemistry reactions. The azide group reacts with alkynes to form a stable triazole ring, which is fluorescent. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The molecular targets include various biomolecules that have been metabolically labeled with alkynes .
Comparaison Avec Des Composés Similaires
CalFluor 555 Azide is similar to other fluorogenic azide probes such as Alexa Fluor 555, CF 555, DyLight 549, and Cy3 Dye. These compounds also undergo click reactions and are used for similar applications in biomolecule labeling and imaging. this compound is unique in its ability to provide sensitive visualization under no-wash conditions, reducing background signal and non-specific binding .
Propriétés
Formule moléculaire |
C41H60N7O11S2+ |
|---|---|
Poids moléculaire |
891.1 g/mol |
Nom IUPAC |
3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |
Clé InChI |
YSYLJQBBTLEFRT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)




![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)


